1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
Brand Name: Vulcanchem
CAS No.: 18001-60-0
VCID: VC21044337
InChI: InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
SMILES: CCO[Si](C)(OCC)O[Si](C)(OCC)OCC
Molecular Formula: C10H26O5Si2
Molecular Weight: 282.48 g/mol

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

CAS No.: 18001-60-0

Cat. No.: VC21044337

Molecular Formula: C10H26O5Si2

Molecular Weight: 282.48 g/mol

* For research use only. Not for human or veterinary use.

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane - 18001-60-0

Specification

CAS No. 18001-60-0
Molecular Formula C10H26O5Si2
Molecular Weight 282.48 g/mol
IUPAC Name [diethoxy(methyl)silyl]oxy-diethoxy-methylsilane
Standard InChI InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
Standard InChI Key OPHLEQJKSDAYRR-UHFFFAOYSA-N
SMILES CCO[Si](C)(OCC)O[Si](C)(OCC)OCC
Canonical SMILES CCO[Si](C)(OCC)O[Si](C)(OCC)OCC

Introduction

Chemical Identity and Structure

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane belongs to the siloxane family, a class of compounds characterized by Si-O-Si linkages that form the backbone of many silicon-based materials. The compound features a central oxygen atom connecting two silicon atoms, each bearing a methyl group and two ethoxy groups.

The chemical structure can be represented using the molecular formula C₁₀H₂₆O₅Si₂, with a molecular weight of 282.48 g/mol . The arrangement of atoms includes two silicon centers joined by an oxygen bridge, with each silicon atom additionally bonded to one methyl group and two ethoxy groups.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical identifiers:

Identifier TypeValue
CAS Registry Number18001-60-0
IUPAC Name[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane
Molecular FormulaC₁₀H₂₆O₅Si₂
Molecular Weight282.48 g/mol
Standard InChIInChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3
Standard InChIKeyOPHLEQJKSDAYRR-UHFFFAOYSA-N
SMILES NotationCCOSi(OCC)OSi(OCC)OCC

Table 1. Chemical identifiers for 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

Physical and Chemical Properties

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane exhibits distinctive physical and chemical properties that influence its behavior in various applications. While specific data on its physical state at room temperature is limited in the available sources, its structure suggests properties typical of organosilicon compounds with similar molecular weights.

Reactivity Profile

The reactivity of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane is primarily determined by its functional groups. The ethoxy groups attached to silicon atoms can participate in hydrolysis reactions, making the compound potentially reactive with water and alcohols. This reactivity must be considered when handling the compound, particularly in environments where moisture is present.

Similar disiloxane compounds demonstrate considerable utility in organic synthesis and materials science due to their ability to form cross-linked networks when appropriately catalyzed. The Si-O-Si linkage provides structural stability while the ethoxy groups offer sites for further reactions and modifications.

Synthesis Methods

Related Synthesis Methods

Insights into potential synthesis methods can be gained by examining processes used for similar compounds. For instance, 1,3-dihalo-1,1,3,3-tetra(organyl)disiloxanes are prepared by reacting hydrogen halide with corresponding 1,3-dihydro-1,1,3,3-tetra(organyl)disiloxanes in the presence of transition metal catalysts from the 8th subgroup of the periodic table . This approach might be adapted for the synthesis of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane through appropriate modification of reaction conditions and reagents.

Industrial Applications

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane finds application in various industrial processes, particularly as an intermediate in the synthesis of silicon-based materials. Its utility stems from the presence of functional groups that can participate in further transformations.

Materials Science Applications

As a member of the siloxane family, 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane likely contributes to the development of:

  • Protective coatings with enhanced durability and weather resistance

  • Adhesive formulations for specialized applications

  • Sealants with tailored properties for specific industrial needs

Role in Synthesis

The compound serves as an important intermediate in the production of other silicon-based compounds. The ethoxy groups provide reactive sites that can be leveraged for further functionalization, making it valuable in the synthesis of more complex siloxanes and silicones.

Comparison with Related Compounds

Drawing parallels with related compounds like 1,1,3,3-Tetramethyldisiloxane (TMDS) provides additional context for potential applications. TMDS, which contains Si-H bonds instead of ethoxy groups, is used as:

  • An organic silicon blocking agent in synthesis

  • A reagent in hydrosilylation reactions for the synthesis of copolymer macromolecules

  • A reducing agent in platinum-catalyzed reactions and gold-catalyzed hydrosilylation of carbonyl compounds

While the reactivity profile of 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane differs due to its ethoxy groups rather than Si-H bonds, similar principles of silicon chemistry suggest it may serve specialized roles in synthetic pathways requiring controlled reactivity of silicon centers.

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